2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol

Medicinal Chemistry Fluorine Chemistry Bioisostere Design

2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethanol (C₁₁H₁₁F₄N₃O, MW 277.22) is a polysubstituted imidazo[4,5-b]pyridine derivative bearing two difluoromethyl (–CF₂H) groups at the 5- and 7-positions, a methyl group at the 2-position, and a hydroxyethyl substituent at the N3 position. The imidazo[4,5-b]pyridine core is a recognized privileged scaffold in kinase inhibitor drug discovery, having yielded inhibitors of B-Raf, Aurora kinases, PAK4, and TrkA.

Molecular Formula C11H11F4N3O
Molecular Weight 277.22 g/mol
Cat. No. B12445842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol
Molecular FormulaC11H11F4N3O
Molecular Weight277.22 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1CCO)N=C(C=C2C(F)F)C(F)F
InChIInChI=1S/C11H11F4N3O/c1-5-16-8-6(9(12)13)4-7(10(14)15)17-11(8)18(5)2-3-19/h4,9-10,19H,2-3H2,1H3
InChIKeySSPXFCTZVPFOGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethanol – Structural Baseline for an Imidazopyridine Building Block


2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethanol (C₁₁H₁₁F₄N₃O, MW 277.22) is a polysubstituted imidazo[4,5-b]pyridine derivative bearing two difluoromethyl (–CF₂H) groups at the 5- and 7-positions, a methyl group at the 2-position, and a hydroxyethyl substituent at the N3 position . The imidazo[4,5-b]pyridine core is a recognized privileged scaffold in kinase inhibitor drug discovery, having yielded inhibitors of B-Raf, Aurora kinases, PAK4, and TrkA [1]. This specific substitution pattern, featuring dual –CF₂H moieties, distinguishes it from more common trifluoromethyl (–CF₃) or mono-fluorinated analogs and positions it as a building block for exploring lipophilic-hydrogen-bond-donor pharmacophores.

Why Generic Substitution Fails for 2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethanol


In-class imidazo[4,5-b]pyridine analogs cannot be freely interchanged for procurement because the 5- and 7-position substituents dictate both the electronic character of the heterocyclic core and the three-dimensional pharmacophore. The bis(difluoromethyl) pattern in this compound introduces two lipophilic hydrogen-bond donor (–CF₂H) sites, a feature absent in the analogous bis(trifluoromethyl) derivative, which lacks H-bond donor capacity [1]. Conversely, the non-fluorinated or mono-fluorinated analogs lack the dual metabolic shielding and conformational bias conferred by two –CF₂H groups . Selecting the wrong substitution pattern risks altering target-binding thermodynamics, metabolic soft-spot profiles, and physicochemical properties such as logD and solubility in a way that cannot be corrected by downstream formulation.

Quantitative Differentiation Evidence for 2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethanol


Hydrogen-Bond Donor Capacity: –CF₂H vs. –CF₃ Substituents

The 5,7-bis(difluoromethyl) substitution pattern equips this building block with two hydrogen-bond donor sites. In contrast, the closest commercial analog, 2-(2-Methyl-5,7-bis(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)ethanol, carries –CF₃ groups that are solely lipophilic and cannot donate hydrogen bonds. The –CF₂H group exhibits a measured H-bond acidity parameter (α₂ᴴ ≈ 0.15–0.20) that is absent in –CF₃ (α₂ᴴ ≈ 0.00) [1]. This fundamental electronic difference means the bis(–CF₂H) compound can engage protein backbone carbonyls or side-chain acceptors that are inaccessible to the bis(–CF₃) analog, potentially altering target selectivity and binding kinetics [1].

Medicinal Chemistry Fluorine Chemistry Bioisostere Design

Metabolic Stability: –CF₂H vs. –CH₃ (Non-Fluorinated Analog)

Replacement of methyl (–CH₃) groups with difluoromethyl (–CF₂H) at the 5- and 7-positions is expected to confer resistance to cytochrome P450-mediated oxidative metabolism. Literature data for model heterocycles indicate that a single CH₃ → CF₂H substitution at a benzylic or heteroaryl position can reduce intrinsic clearance (CLᵢₙₜ) in human liver microsomes by 2- to 10-fold, depending on the scaffold . The analogous non-fluorinated compound, 2-(2-Methyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)ethanol (if synthesized), would present two metabolically labile methyl groups in place of the –CF₂H moieties, markedly increasing susceptibility to hydroxylation and subsequent glucuronidation [1]. No direct microsomal stability comparison for this exact compound pair is publicly available; this is a class-level projection.

Drug Metabolism Pharmacokinetics Oxidative Stability

Lipophilicity Modulation: Bis(–CF₂H) vs. Mono(–CF₂H) Congener

The presence of two –CF₂H groups at positions 5 and 7 provides a graded increase in lipophilicity compared to mono-difluoromethyl analogs such as 2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)ethanol. Literature on fluorinated heterocycles indicates that each incremental –CF₂H substitution increases calculated logP by approximately +0.3 to +0.5 log units while preserving H-bond donor capacity, in contrast to –CF₃ which increases logP by +0.5 to +0.8 without H-bond donor functionality [1]. The bis(–CF₂H) pattern thus offers a unique combination of moderate lipophilicity and dual H-bond donor sites not achievable with mixed –CF₂H/–CH₃ or –CF₃/–CH₃ substitution patterns.

Physicochemical Properties logD Lead Optimization

Kinase Scaffold Versatility: Imidazo[4,5-b]pyridine Core vs. Alternative Heterocycles

The imidazo[4,5-b]pyridine scaffold has demonstrated binding to kinases in the DFG-in/αC-helix-out conformation, a mode associated with significant kinase selectivity [1]. This scaffold has yielded potent inhibitors of B-Raf (compound 23, enzyme IC₅₀ < 10 nM, cellular pERK IC₅₀ < 100 nM) and Aurora kinases (isoform-selective Aurora-A inhibitors with cellular IC₅₀ values in the 10–100 nM range) [1][2]. When functionalized with the bis(–CF₂H)/ethanol substitution pattern, the core is pre-configured for further elaboration into Type II or Type I½ kinase inhibitors, where the –CF₂H groups can occupy lipophilic pockets while maintaining H-bond contacts. Alternative scaffolds such as imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyrimidine do not present the same vector geometry for substituent exit vectors.

Kinase Inhibition Scaffold Hopping B-Raf Aurora Kinase

Derivatization Potential: Hydroxyethyl Handle vs. N-Unsubstituted Analogs

The N3-hydroxyethyl substituent provides a primary alcohol functional handle that can be directly converted to leaving groups (mesylate, tosylate), esters, ethers, or carbamates without requiring a separate N-alkylation step. This contrasts with N-unsubstituted imidazo[4,5-b]pyridine analogs, which require additional synthetic manipulation to install a linker for PROTAC, ADC, or affinity-probe conjugation. The hydroxyethyl group also permits selective O-acylation in the presence of the imidazole ring nitrogens under controlled conditions . The analogous 2-(2-Methyl-5,7-bis(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)ethanol shares this handle but lacks the H-bond-donating –CF₂H groups, making the bis(–CF₂H) variant preferable when both linker attachment and pharmacophore H-bond interactions are required.

Chemical Biology PROTAC Design Bifunctional Molecules

Optimal Application Scenarios for 2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethanol


Kinase Inhibitor Lead Optimization Requiring Dual H-Bond Donor Pharmacophores

This building block is suited for medicinal chemistry programs targeting kinases (B-Raf, Aurora, PAK, Trk families) where the imidazo[4,5-b]pyridine scaffold has validated binding in the DFG-in/αC-helix-out pocket [1]. The bis(–CF₂H) groups can simultaneously occupy lipophilic sub-pockets while donating hydrogen bonds to backbone carbonyls, a dual functionality that –CF₃ analogs cannot provide. Used as a late-stage diversification intermediate, the hydroxyethyl handle enables rapid synthesis of ester, ether, or carbamate analog libraries.

Metabolic-Stability-Focused Scaffold Replacement

In lead series where in vitro microsomal stability data indicate oxidative metabolism at the 5- and 7-substituent positions as a primary clearance route, this bis(–CF₂H) intermediate can replace a bis(–CH₃) or bis(–OCH₃) parent scaffold [1]. Class-level data project a 2- to 10-fold reduction in intrinsic clearance upon CH₃ → CF₂H substitution on heteroaryl systems, while the –CF₂H groups retain polarity and H-bond donor character that –CF₃ replacements would eliminate [1].

PROTAC Linker Attachment Point for Targeted Protein Degradation

The N3-hydroxyethyl group provides a pre-installed, chemically orthogonal linker attachment point for assembling PROTAC (Proteolysis Targeting Chimera) molecules [1]. This eliminates the need for post-hoc N-alkylation of the imidazopyridine core, simplifying the convergent synthesis of bifunctional degraders. The bis(–CF₂H) pharmacophore can engage the target protein (e.g., a kinase) while the hydroxyethyl chain is elaborated with PEG or alkyl linkers to recruit an E3 ligase ligand.

Physicochemical Property Screening Libraries for CNS Drug Discovery

With a predicted molecular weight of 277 Da, an imidazopyridine core, and dual –CF₂H groups providing moderate lipophilicity (predicted logD in the 1–3 range), this building block falls within favorable physicochemical space for CNS drug candidates [1]. It can serve as a starting scaffold for fragment-based or HTS library synthesis where balanced lipophilicity, H-bond donor capacity, and metabolic stability are prioritized.

Quote Request

Request a Quote for 2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.